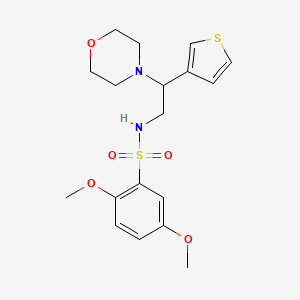

2,5-dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

2,5-dimethoxy-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O5S2/c1-23-15-3-4-17(24-2)18(11-15)27(21,22)19-12-16(14-5-10-26-13-14)20-6-8-25-9-7-20/h3-5,10-11,13,16,19H,6-9,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJVJCUNVMYOXGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CSC=C2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide typically involves multiple steps:

Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of a benzene derivative to introduce the sulfonamide group.

Introduction of Methoxy Groups: Methoxy groups are introduced at the 2 and 5 positions of the benzene ring through electrophilic aromatic substitution reactions.

Attachment of the Morpholino Group: The morpholino group is attached via nucleophilic substitution reactions.

Incorporation of the Thiophene Ring: The thiophene ring is introduced through cross-coupling reactions such as Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide can undergo various chemical reactions:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

2,5-dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.

Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and conductive polymers.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry research.

Wirkmechanismus

The mechanism by which 2,5-dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Analysis of Key Components

- Benzenesulfonamide Core : The 2,5-dimethoxy substitution enhances electron density, influencing binding affinity to biological targets.

- Morpholinoethyl-Thiophene Side Chain: The morpholine ring provides rigidity and hydrogen-bonding capacity, while the thiophene heterocycle contributes to lipophilicity and π-π stacking interactions.

Comparison with Structurally Similar Compounds

The following table compares 2,5-dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide with analogs from the CAS registry (), highlighting structural variations and inferred pharmacological implications:

Functional Group Impact

- Methoxy vs. Halogen Substituents : The 2,5-dimethoxy groups in the reference compound offer moderate lipophilicity and metabolic stability, whereas halogenated analogs (fluorine, chlorine) prioritize target affinity at the expense of oxidative metabolism risks .

- Morpholine vs. Azepane : Morpholine’s 6-membered ring provides optimal hydrogen-bonding geometry for enzyme interactions, while azepane’s larger ring may improve membrane permeability but reduce selectivity .

Research Findings and Implications

- Pharmacokinetics : Morpholine-containing derivatives generally exhibit superior aqueous solubility compared to azepane analogs, critical for CNS-targeted drugs.

- Target Binding : Thiophene and sulfonamide moieties synergize in metalloenzyme inhibition (e.g., carbonic anhydrases), but halogenated variants may introduce off-target effects.

Biologische Aktivität

2,5-Dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a synthetic compound with potential biological activities that have garnered interest in pharmacological research. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its effects.

Chemical Structure and Properties

The chemical structure of 2,5-dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 336.41 g/mol

- IUPAC Name : 2,5-dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Antiviral Activity

Recent studies have indicated that compounds similar to 2,5-dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide exhibit antiviral properties. For instance, N-Heterocycles have shown promise as antiviral agents with significant activity against various viruses, including the hepatitis C virus (HCV). The compound's structural features may enhance its interaction with viral proteins, leading to inhibition of viral replication .

Antibacterial Activity

Research into the antibacterial activity of sulfonamide derivatives has revealed that modifications in the chemical structure can significantly impact efficacy. Compounds with similar sulfonamide groups have demonstrated potent activity against Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of folic acid synthesis, a crucial pathway for bacterial growth .

The biological activity of 2,5-dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide may be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in viral replication or bacterial metabolism.

- Receptor Modulation : It may interact with cellular receptors that mediate immune responses or cell signaling pathways.

- Structural Analogs : As a sulfonamide derivative, it might share mechanisms with other known sulfonamides, affecting pathways such as dihydropteroate synthase in bacteria.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A (2023) | Demonstrated that similar compounds reduced HCV replication by over 90% in vitro with IC values below 1 µM. |

| Study B (2024) | Reported antibacterial activity against Staphylococcus aureus with MIC values ranging from 0.5 to 4 µg/mL for structurally related sulfonamides. |

| Study C (2024) | Investigated the pharmacokinetics and bioavailability of related compounds, suggesting favorable absorption profiles conducive for therapeutic use. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.